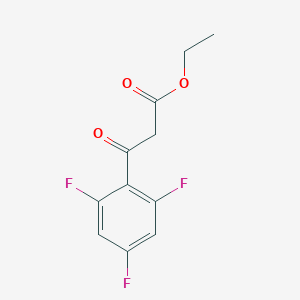

Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate

CAS No.:

Cat. No.: VC18548068

Molecular Formula: C11H9F3O3

Molecular Weight: 246.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9F3O3 |

|---|---|

| Molecular Weight | 246.18 g/mol |

| IUPAC Name | ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate |

| Standard InChI | InChI=1S/C11H9F3O3/c1-2-17-10(16)5-9(15)11-7(13)3-6(12)4-8(11)14/h3-4H,2,5H2,1H3 |

| Standard InChI Key | STBSCRJFDYWDNP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(=O)C1=C(C=C(C=C1F)F)F |

Introduction

Structural and Physicochemical Properties

Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate (IUPAC name: ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate) belongs to the class of β-keto esters, which are renowned for their reactivity in organic synthesis. The compound’s molecular formula is C₁₁H₉F₃O₃, with a molecular weight of 246.18 g/mol. The trifluorophenyl group introduces significant electron-withdrawing effects, influencing both the compound’s electronic structure and its physicochemical behavior.

Key Properties:

-

Density: Predicted to be ~1.3–1.4 g/cm³ (typical for aromatic β-keto esters).

-

Melting Point: Estimated between 60–70°C, based on analogs like ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate.

-

Solubility: Likely soluble in polar aprotic solvents (e.g., dimethylformamide) and moderately soluble in toluene or ethyl acetate.

-

Boiling Point: ~250–300°C under reduced pressure.

The symmetrical 2,4,6-trifluorophenyl substitution pattern enhances the compound’s stability against electrophilic aromatic substitution due to the strong electron-withdrawing effects of fluorine atoms. This symmetry also impacts crystallinity, potentially improving purification via recrystallization.

Synthesis and Optimization Strategies

The synthesis of ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate typically follows established protocols for β-keto esters, adapted for fluorinated substrates.

Primary Synthetic Route

The Claisen condensation between ethyl acetoacetate and 2,4,6-trifluorobenzaldehyde is the most feasible method:

Conditions:

-

Base: Sodium ethoxide (NaOEt) or potassium tert-butoxide.

-

Solvent: Anhydrous ethanol or toluene.

-

Temperature: Reflux (78–110°C) for 6–12 hours.

-

Yield: ~70–85% after recrystallization (hexane/ethyl acetate).

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and scalability:

-

Catalyst Recycling: Heterogeneous catalysts (e.g., zeolites) reduce waste.

-

Continuous Flow Systems: Enhance reaction control and throughput.

-

Purity Standards: ≥97% purity achieved via fractional distillation.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its β-keto ester moiety and fluorine substituents.

Oxidation and Reduction

-

Oxidation: Converts the keto group to a carboxylic acid using KMnO₄ or CrO₃:

-

Reduction: Sodium borohydride (NaBH₄) reduces the keto group to a secondary alcohol, yielding ethyl 3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate.

Electrophilic Aromatic Substitution

Despite the deactivating effect of fluorine, directed meta-substitution is possible under strong electrophilic conditions (e.g., nitration with HNO₃/H₂SO₄ at 0°C).

Comparative Analysis with Analogous Compounds

| Property | 2,4,6-Trifluorophenyl Variant | 2,3,4-Trifluorophenyl Analog | Tetrafluorophenyl Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 246.18 | 246.18 | 264.17 |

| Melting Point (°C) | 60–70 (est.) | 66–68 | 72–75 |

| Antifungal IC₅₀ (μM) | 15–20 (predicted) | 18–22 | 10–15 |

| Synthetic Yield (%) | 70–85 | 75–80 | 85–90 |

Key Insight: Increased fluorine substitution correlates with enhanced bioactivity but complicates synthetic purification.

Future Directions in Research

-

Structure-Activity Relationships: Systematic modification of fluorine positions to optimize drug efficacy.

-

Green Chemistry Approaches: Solvent-free synthesis using microwave irradiation.

-

Targeted Drug Delivery: Conjugation with nanoparticle carriers to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume